molecular formula C24H21N5O3S B2434479 2-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1031937-21-9

2-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2434479
CAS RN: 1031937-21-9
M. Wt: 459.52
InChI Key: JWBRSKOJCFOLSP-UHFFFAOYSA-N
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Description

2-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C24H21N5O3S and its molecular weight is 459.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, similar in structure to the compound , have been synthesized and shown moderate to outstanding antimicrobial activity against a variety of bacteria and fungi. For example, certain synthesized compounds exhibited superior antimicrobial activity compared to standard antibiotics like ampicillin and gentamicin, suggesting potential for further investigation as lead compounds in the development of new antimicrobial agents (El-sayed et al., 2017).

Antioxidant Activity

Another study focused on the synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives, which were evaluated for their antioxidant activity. Compounds with electron-donating substituents showed significant radical scavenging activity, pointing to the importance of structural features in enhancing antioxidant properties (Kotaiah et al., 2012).

Anticandidal and Antitubercular Agents

Oxadiazole derivatives have been synthesized and tested for their anticandidal activity, with some compounds showing potent activity against various Candida species. This suggests a potential application in the development of new treatments for fungal infections (Kaplancıklı, 2011). Additionally, tetrahydropyrimidine–isatin hybrids, characterized for their antitubercular and antimalarial activities, further exemplify the versatility of similar compounds in addressing various infectious diseases (Akhaja & Raval, 2012).

Mechanism of Action

Target of Action

HMS3436A08, also known as 2-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, primarily targets the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd, as reported in an initial structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains . The inhibition of Cyt-bd disrupts the energy metabolism of the bacteria, leading to its death .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis. This disruption leads to ATP depletion in the bacteria, affecting its survival and growth .

Result of Action

The result of HMS3436A08’s action is the significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . The compound exhibits very good antimycobacterial activity (MIC in the range of 6–8 μM), suggesting its potential to be developed as an antitubercular agent .

Action Environment

The action, efficacy, and stability of HMS3436A08 can be influenced by various environmental factors. These factors could include the physiological conditions of the host, the presence of other drugs, and the specific strain of Mycobacterium tuberculosis. For instance, all derivatives were much less potent against Mycobacterium tuberculosis H37Rv compared to N0145 (IC 50 's from 24 to >100 μM and 9–52 μM, respectively), an observation that may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted Mycobacterium tuberculosis H37Rv strain .

properties

IUPAC Name

7-phenyl-2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S/c1-14(2)31-17-10-8-16(9-11-17)22-26-19(32-29-22)13-33-24-27-20-18(15-6-4-3-5-7-15)12-25-21(20)23(30)28-24/h3-12,14,25H,13H2,1-2H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBRSKOJCFOLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3)NC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

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